molecular formula C15H23NO2 B11820305 tert-Butyl 3-(benzyl(methyl)amino)propanoate

tert-Butyl 3-(benzyl(methyl)amino)propanoate

Cat. No.: B11820305
M. Wt: 249.35 g/mol
InChI Key: BQYFORSGNZYYHT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzyl(methyl)amino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group and a benzyl(methyl)amino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(benzyl(methyl)amino)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis. These systems allow for better control over reaction conditions and can lead to higher yields and purity compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(benzyl(methyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

tert-Butyl 3-(benzyl(methyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzyl(methyl)amino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyl(methyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(benzylamino)propanoate
  • tert-Butyl 3-(methylamino)propanoate
  • Benzyl 3-(methylamino)propanoate

Uniqueness

tert-Butyl 3-(benzyl(methyl)amino)propanoate is unique due to the presence of both a benzyl and a methyl group on the amino moiety. This dual substitution can enhance the compound’s lipophilicity and influence its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 3-[benzyl(methyl)amino]propanoate

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-11-16(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

BQYFORSGNZYYHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN(C)CC1=CC=CC=C1

Origin of Product

United States

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